propanoyl butanoate
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Overview
Description
Propanoyl butanoate, also known as butyric propionic anhydride, is an organic compound with the molecular formula C₇H₁₂O₃. It is a type of ester formed from the reaction between propanoic acid and butanoic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoyl butanoate can be synthesized through the esterification reaction between propanoic acid and butanoic acid. The reaction typically involves heating the acids in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester. The general reaction is as follows:
Propanoic Acid+Butanoic Acid→Propanoyl Butanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of propanoic acid and butanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Oxidation: Oxidizing agents can convert this compound into carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Hydrolysis: Propanoic acid and butanoic acid.
Reduction: Propanol and butanol.
Oxidation: Propanoic acid and butanoic acid.
Scientific Research Applications
Propanoyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which propanoyl butanoate exerts its effects involves its interaction with specific molecular targets and pathways. As an ester, it can participate in hydrolysis reactions, releasing the corresponding acids which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Propyl Butanoate: An ester formed from propanol and butanoic acid.
Butyl Propanoate: An ester formed from butanol and propanoic acid.
Ethyl Butanoate: An ester formed from ethanol and butanoic acid.
Comparison: Propanoyl butanoate is unique due to its specific combination of propanoic and butanoic acid moieties. This gives it distinct chemical properties and reactivity compared to other similar esters. For example, propyl butanoate and butyl propanoate have different alkyl groups, which can influence their boiling points, solubility, and reactivity in chemical reactions.
Properties
IUPAC Name |
propanoyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-5-7(9)10-6(8)4-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMRMYVCNTJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874525-73-2 |
Source
|
Record name | propanoyl butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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